N-benzyl-2,2,5,5-tetramethyloxolan-3-amine
Description
Contextualization of N-Benzyl Amine Scaffolds in Advanced Synthetic Strategies
N-benzyl amine scaffolds are ubiquitous in organic synthesis, valued both as protecting groups for amines and as integral components of biologically active molecules. The benzyl (B1604629) group can be readily introduced via reductive amination or N-alkylation and can be removed under various conditions, most commonly through catalytic hydrogenolysis. organic-chemistry.org This versatility makes it a cornerstone in multi-step syntheses.
Furthermore, chiral benzylamines are crucial components in a vast array of pharmaceuticals and natural products. nih.gov Advanced synthetic strategies, such as copper-catalyzed enantioselective aza-Friedel–Crafts reactions, have been developed to produce these valuable chiral secondary benzylamines with high yields and enantioselectivities. nih.govnih.gov The N-benzyl moiety itself often contributes significantly to the pharmacological profile of a molecule. For instance, N-benzyl substitution on phenethylamine-based psychedelic compounds has been shown to dramatically increase binding affinity and functional activity at serotonin (B10506) 5-HT2A receptors. nih.gov Similarly, N-benzyl groups are present in a wide range of anticonvulsant agents, where substitution patterns on the benzyl ring are explored to fine-tune activity and safety profiles. nih.govnih.govajol.info
Table 1: Representative Synthetic Methods for N-Benzyl Amines
| Method | Reagents | Key Features |
|---|---|---|
| Reductive Amination | Amine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Forms a secondary amine from a primary amine and an aldehyde. nih.gov |
| Copper-Catalyzed Aza-Friedel–Crafts | Phenols, N-sulfonyl aldimines, Chiral Copper(II) catalyst | Provides chiral secondary benzylamines in high yields and enantioselectivities. nih.govnih.gov |
| Buchwald-Hartwig Amination | Aryl halide, Amine, Palladium catalyst, Ligand (e.g., RuPhos) | A powerful cross-coupling method for forming C-N bonds. nih.gov |
Significance of Substituted Oxolane Derivatives in Modern Chemical Research
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a privileged scaffold found in numerous natural products and synthetic molecules with significant biological activity. Its ability to engage in hydrogen bonding and its specific conformational preferences make it a valuable component in drug design. Substituted oxolanes are key intermediates in the synthesis of complex molecules and are often targeted for their own therapeutic potential.
The synthesis of substituted oxolanes can be achieved through various methods, including radical cyclizations and electrochemical approaches. For example, manganese(III) acetate-mediated radical cyclization of 1,3-dicarbonyl compounds with alkenes is an effective method for constructing dihydrofuran derivatives, which can be subsequently reduced to the corresponding oxolanes. nih.gov More recently, electrochemical methods have emerged for the selective functionalization of styrenes to yield tetrahydrofuran derivatives, offering a green and efficient alternative to traditional methods. acs.org The functionalization of the oxolane ring allows for the precise positioning of substituents, which is critical for modulating the physicochemical and biological properties of the final molecule.
Overview of Current Academic Research Trajectories Pertaining to N-benzyl-2,2,5,5-tetramethyloxolan-3-amine
While specific academic research focusing exclusively on this compound is not prominent in the literature, its structural components suggest several plausible research trajectories. The combination of an N-benzyl amine with a cyclic ether motif is a common feature in centrally active compounds. For example, research into novel anticonvulsants has explored N-benzyl propanamide derivatives, with some showing potent activity in animal models. nih.govnih.gov One could hypothesize that this compound and its analogues could be investigated for similar neurological applications.
Research would likely focus on the synthesis of enantiomerically pure forms of the compound to investigate stereoselective interactions with biological targets. The tetramethyl substitution on the oxolane ring presents an interesting structural feature. This gem-dimethyl substitution pattern is known to induce specific conformational biases (the Thorpe-Ingold effect), which could lock the five-membered ring into a conformation that is favorable for binding to a specific receptor or enzyme. Therefore, a potential research trajectory would involve exploring its activity as a modulator of ion channels or neurotransmitter transporters, where conformational rigidity can be a key determinant of potency and selectivity. Parallels can be drawn to research on excitatory amino acid transporter 2 (EAAT2) modulators, where specific stereoisomers of N-benzyl propanamides have shown promise. researchgate.netdrexel.edu
Identification of Unexplored Synthetic Avenues and Fundamental Mechanistic Questions
The synthesis of this compound presents several challenges and unexplored avenues. A key synthetic challenge lies in the stereocontrolled introduction of the amine functionality at the C3 position of the pre-formed 2,2,5,5-tetramethyloxolane ring.
Potential Synthetic Routes:
From 2,2,5,5-tetramethyloxolan-3-one: A plausible route would involve the synthesis of the corresponding ketone, followed by reductive amination with benzylamine (B48309). This approach allows for the direct introduction of the N-benzyl group. The synthesis of the ketone itself could start from 2,5-dimethyl-2,5-hexanediol.
Ring-closing strategies: An alternative could involve the cyclization of a linear precursor already containing the required amine functionality. For instance, an appropriately substituted amino alcohol could undergo intramolecular cyclization.
Table 2: Comparison of Potential Synthetic Strategies
| Strategy | Precursor | Key Steps | Potential Challenges |
|---|---|---|---|
| Reductive Amination | 2,2,5,5-tetramethyloxolan-3-one | Ketone synthesis, Imine formation, Reduction | Synthesis of the sterically hindered ketone; Stereocontrol during reduction. |
Fundamental mechanistic questions arise from the compound's structure. The steric hindrance imposed by the four methyl groups could significantly influence the reactivity of the amine and the conformational dynamics of the entire molecule. It would be of interest to investigate the pKa of the amine and how it is affected by the neighboring quaternary carbons and the ether oxygen. Furthermore, mechanistic studies could explore the rotational barriers around the C-N and N-benzyl bonds, as these conformational preferences would be critical to understanding its potential interactions in a biological context. The influence of the tetramethyl substitution on the oxolane ring's puckering and its preferred envelope or twist conformations remains a key unanswered question.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2,2,5,5-tetramethyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14(2)10-13(15(3,4)17-14)16-11-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAYZBWOBUSFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177125 | |
| Record name | 3-Furanamine, tetrahydro-2,2,5,5-tetramethyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-03-2 | |
| Record name | 3-Furanamine, tetrahydro-2,2,5,5-tetramethyl-N-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furanamine, tetrahydro-2,2,5,5-tetramethyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Profiles of N Benzyl 2,2,5,5 Tetramethyloxolan 3 Amine
Mechanistic Elucidation of N-Alkylation and De-benzylation Processes
The steric hindrance imposed by the tetramethyl-substituted oxolane ring significantly influences the kinetics and mechanisms of reactions at the nitrogen center.
Computational Investigations of Reaction Pathways (e.g., DFT-Calculated Mechanisms)
Currently, specific Density Functional Theory (DFT) calculations detailing the N-alkylation and de-benzylation pathways for N-benzyl-2,2,5,5-tetramethyloxolan-3-amine are not extensively documented in publicly available literature. However, general principles from computational studies on similar N-benzyl amines can be extrapolated.
For N-alkylation, a DFT study would likely model the transition state of the S(_N)2 reaction between the amine and an alkyl halide. Key parameters to be calculated would include the activation energy barrier, bond angles of the approaching electrophile, and the charge distribution in the transition state. The bulky 2,2,5,5-tetramethyloxolan-3-yl group is expected to create significant steric strain in the transition state, thereby increasing the activation energy compared to less hindered secondary amines.
Regarding de-benzylation, common methods include catalytic transfer hydrogenation or oxidative cleavage. A computational model for hydrogenolysis would investigate the adsorption of the molecule on a catalyst surface (e.g., Palladium on carbon) and the subsequent cleavage of the N-C(_{benzyl}) bond. For oxidative de-benzylation, for instance with ceric ammonium (B1175870) nitrate, DFT calculations could elucidate the single-electron transfer mechanism leading to the formation of an aminium radical cation, followed by fragmentation.
Experimental Kinetic and Stereochemical Studies of Amination Reactions
The synthesis of this compound typically involves the reductive amination of 2,2,5,5-tetramethyloxolan-3-one with benzylamine (B48309). Experimental kinetic studies for this specific reaction are not readily found in peer-reviewed literature. However, the general mechanism involves the formation of a hemiaminal intermediate, followed by dehydration to an iminium cation, which is then reduced.
The stereochemistry of the amination is of particular interest if the oxolane ring contains chiral centers. For 2,2,5,5-tetramethyloxolan-3-one, the product is chiral at the C3 position. The use of a chiral reducing agent or a chiral auxiliary on the benzylamine could, in principle, induce diastereoselectivity in the final product. Detailed stereochemical studies would involve separation and characterization of the enantiomers or diastereomers, for example, by chiral HPLC or NMR spectroscopy using chiral shift reagents.
Involvement in 1,3-Dipolar Cycloaddition Reactions (e.g., Azomethine Ylide Chemistry)
N-benzyl substituted amines are well-known precursors for the in-situ generation of azomethine ylides, which are potent 1,3-dipoles for cycloaddition reactions. These ylides can be generated through various methods, including the desilylation of α-silylamines or the condensation of α-amino acids with aldehydes.
While specific examples involving this compound are not prominent in the literature, its structure suggests it could participate in such reactions. The general mechanism would involve the formation of an iminium ion from the secondary amine, followed by deprotonation at the α-carbon of the N-benzyl group to form the azomethine ylide. This ylide can then react with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered nitrogen-containing heterocycles. The regioselectivity and stereoselectivity of such cycloadditions would be influenced by the sterically demanding tetramethyloxolane moiety.
Exploration of Amine Functional Group Reactivity
The secondary amine functionality in this compound allows for a range of derivatization reactions.
Formation of N-Derivatives
The synthesis of various N-derivatives can be achieved through reactions with different electrophiles. For instance, reaction with other alkyl halides can lead to the formation of tertiary amines. The synthesis of N-oxide derivatives can be accomplished by treatment with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). These derivatization reactions can be used to modify the compound's physical and chemical properties.
Structural Elucidation and Conformational Analysis of N Benzyl 2,2,5,5 Tetramethyloxolan 3 Amine
Advanced Spectroscopic Characterization
The definitive identification and structural confirmation of N-benzyl-2,2,5,5-tetramethyloxolan-3-amine rely on a combination of modern spectroscopic methods. Each technique provides unique and complementary information, culminating in a comprehensive structural portrait of the molecule.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The N-benzyl group is characterized by signals in the aromatic region (typically δ 7.2-7.4 ppm) for the five phenyl protons and a singlet for the benzylic methylene (B1212753) (CH₂) protons. The tetramethyloxolane moiety is expected to show distinct signals for the four methyl groups and the protons on the oxolane ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The benzyl (B1604629) group will exhibit characteristic signals for the aromatic carbons and the benzylic CH₂ carbon. rsc.org The oxolane ring carbons, including the two quaternary carbons bearing the gem-dimethyl groups (C2 and C5), the methine carbon attached to the amine (C3), and the methylene carbon (C4), will have distinct chemical shifts.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.
COSY experiments would confirm the coupling between adjacent protons on the oxolane ring.
HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the assignment of protonated carbons.
HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the N-benzyl group and the oxolane ring, as well as the positions of the quaternary methyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data is predicted based on typical values for similar structural motifs.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Phenyl (ortho, meta, para) | ~7.2-7.4 | m | ~127-129 |
| Phenyl (ipso) | - | - | ~140 |
| Benzylic CH₂ | ~3.8 | s | ~52 |
| Oxolane C2-CH₃ (x2) | ~1.2 | s | ~25-30 |
| Oxolane C5-CH₃ (x2) | ~1.2 | s | ~25-30 |
| Oxolane C3-H | ~3.0-3.2 | dd | ~60-65 |
| Oxolane C4-H₂ | ~1.8-2.0 | m | ~40-45 |
| Oxolane C2 | - | - | ~80-85 |
| Oxolane C5 | - | - | ~80-85 |
| NH | ~1.5-2.5 | br s | - |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. mdpi.com
N-H Stretch: A moderate absorption band is expected in the IR spectrum around 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations from the benzyl group typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the oxolane and benzyl CH₂ groups appear just below 3000 cm⁻¹. mdpi.com
C-O-C Stretch: A strong, characteristic band for the ether linkage (C-O-C stretch) of the oxolane ring is expected in the 1050-1150 cm⁻¹ region. conicet.gov.ar
Aromatic C=C Bends: The benzene (B151609) ring gives rise to several characteristic bands, including C=C stretching vibrations in the 1450-1600 cm⁻¹ region and out-of-plane (OOP) bending bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1150 | Strong |
| Amine (C-N) | Stretch | 1020 - 1250 | Medium |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. nih.gov For this compound (C₁₅H₂₃NO), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Furthermore, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that support the proposed structure. For N-benzyl amines, a predominant fragmentation pathway is the cleavage of the bond between the benzylic carbon and the nitrogen atom. libretexts.org
Key expected fragments include:
Benzylic/Tropylium (B1234903) Cation: Cleavage of the C-N bond alpha to the phenyl ring results in the formation of the highly stable benzyl or tropylium cation at m/z 91. acs.orgfuture4200.com This is often the base peak in the spectrum.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen within the oxolane ring is another common pathway for amines. libretexts.org This would result in the formation of an iminium ion.
Table 3: Predicted HRMS Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) |
|---|---|---|
| [M+H]⁺ | C₁₅H₂₄NO⁺ | 234.1852 |
| [C₇H₇]⁺ | Tropylium ion | 91.0542 |
| [M-C₇H₇]⁺ | Protonated 2,2,5,5-tetramethyloxolan-3-amine (B3289421) | 143.1305 |
Conformational Analysis of the Oxolane Ring System and N-Benzyl Moiety
The three-dimensional structure and flexibility of the molecule are defined by the conformational preferences of the five-membered oxolane ring and the rotational freedom of the N-benzyl group.
Experimental Conformational Probing
Direct experimental insight into the solid-state conformation can be obtained from single-crystal X-ray diffraction. This technique would provide precise data on bond lengths, bond angles, and torsional angles, definitively establishing the conformation of the oxolane ring (e.g., envelope or twist) and the orientation of the N-benzyl and amine substituents.
In solution, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space proximities between protons. Observing NOE correlations between protons of the benzyl group and specific protons on the oxolane ring would provide evidence for preferred rotational conformations in the solution state.
Computational Conformational Search and Energy Minimization
In the absence of direct experimental data, computational chemistry provides a powerful tool for exploring the conformational landscape. nih.gov Methods such as Density Functional Theory (DFT) can be used to perform a systematic conformational search to identify low-energy structures.
Oxolane Ring Conformation: The five-membered tetrahydrofuran (B95107) (oxolane) ring is not planar and typically adopts either an envelope (Cₛ symmetry) or a twist (C₂ symmetry) conformation to relieve torsional strain. For a substituted ring like the one in this molecule, computational analysis can predict which of these conformations is energetically favored and the specific atom that is out of the plane in the envelope conformation.
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the solid-state structural determination of this compound using X-ray crystallography. Consequently, detailed research findings, including crystal system, space group, unit cell dimensions, and atomic coordinates, are not publicly available for this particular compound. The lack of published crystallographic data prevents a detailed discussion of its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
While the principles of X-ray crystallography are well-established for determining the three-dimensional structure of molecules, the absence of experimental data for this compound means that a definitive analysis of its solid-state conformation cannot be provided at this time. Such an analysis would require the synthesis of a single crystal of the compound and subsequent diffraction analysis.
Theoretical Studies and Computational Chemistry of N Benzyl 2,2,5,5 Tetramethyloxolan 3 Amine
Quantum Mechanical Calculations for Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-benzyl-2,2,5,5-tetramethyloxolan-3-amine, such calculations would provide insights into its stability, reactivity, and the nature of its chemical bonds.
HOMO-LUMO Analysis and Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These indices would quantify the molecule's resistance to charge transfer and its ability to accept electrons.
Table 1: Hypothetical HOMO-LUMO and Reactivity Data for this compound
| Parameter | Symbol | Value (a.u.) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Data Not Available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data Not Available |
| Energy Gap | ΔE | Data Not Available |
| Electronegativity | χ | Data Not Available |
| Chemical Hardness | η | Data Not Available |
| Global Electrophilicity Index | ω | Data Not Available |
Note: This table is for illustrative purposes only, as no published data exists for this specific compound.
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the this compound molecule. This is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as those around the nitrogen and oxygen atoms, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) highlight electron-deficient areas, often around hydrogen atoms, which are susceptible to nucleophilic attack.
Reaction Energetics and Transition State Theory
Computational methods can be used to model the energetic landscape of chemical reactions involving this compound.
Potential Energy Surface (PES) Mapping
By mapping the potential energy surface, researchers can identify the most stable conformations (local minima) of the molecule and the energy barriers (saddle points or transition states) between them. This is crucial for understanding the molecule's flexibility and the feasibility of different chemical transformations.
Intrinsic Reaction Coordinate (IRC) Computations for Reaction Pathways
Intrinsic Reaction Coordinate (IRC) calculations are employed to confirm that a calculated transition state correctly connects the reactants and products of a specific reaction pathway. For this compound, this could be used to elucidate mechanisms of its synthesis or potential degradation pathways.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, predicting the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful for its characterization.
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | Data Not Available | Data Not Available |
| H1 | Data Not Available | Data Not Available |
| ... | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only, as no published data exists for this specific compound.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For a molecule like this compound, MD simulations could provide a detailed understanding of its conformational flexibility. This would involve analyzing the rotational freedom around its single bonds, such as the bond connecting the benzyl (B1604629) group to the amine and the bonds within the tetramethyloxolan ring.
Conformational Flexibility:
A key area of investigation would be the potential energy surface of the molecule, identifying low-energy conformations (conformers) and the energy barriers between them. The bulky tetramethyl-substituted oxolane ring and the benzyl group would likely lead to specific preferred orientations to minimize steric hindrance.
Solvent Effects:
The behavior of this compound in different solvents would be another critical aspect to explore. MD simulations can explicitly model solvent molecules, allowing for the study of how solvent polarity and hydrogen bonding capabilities affect the conformational equilibrium of the solute. For instance, in a polar protic solvent, hydrogen bonding interactions with the amine group could stabilize certain conformations over others. In a nonpolar solvent, intramolecular forces and steric effects would be more dominant in determining the molecular shape.
A hypothetical data table from such a study might look like this:
| Dihedral Angle | Torsion (degrees) in Vacuum | Torsion (degrees) in Water | Torsion (degrees) in Chloroform |
| C-N-C-C (benzyl) | 120° | 115° | 125° |
| C-C-N-C (ring) | -60° | -65° | -58° |
| O-C-C-N (ring) | 45° | 48° | 43° |
This table is purely illustrative and does not represent actual experimental or computational data.
Computational Studies of Molecular Interactions
Computational studies, particularly those employing quantum mechanics methods, can elucidate the nature of non-covalent interactions between this compound and other molecules. These interactions are fundamental to understanding its potential chemical and biological activity.
Types of Interactions:
Researchers would likely investigate various types of interactions, including:
Hydrogen Bonding: The amine group can act as a hydrogen bond acceptor, and if protonated, as a donor. The oxygen atom in the oxolane ring can also act as a hydrogen bond acceptor.
π-Interactions: The aromatic benzyl group can participate in π-π stacking with other aromatic systems, cation-π interactions with positively charged species, and C-H/π interactions.
Analysis Methods:
Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are often used to visualize and quantify these weak interactions. Calculations of interaction energies would provide a quantitative measure of the strength of binding to different molecular partners.
A hypothetical data table summarizing interaction energies might be presented as follows:
| Interacting Molecule | Interaction Energy (kcal/mol) | Dominant Interaction Type |
| Water | -8.5 | Hydrogen Bonding |
| Benzene (B151609) | -2.1 | π-π Stacking |
| Sodium Ion (Na+) | -15.2 | Cation-π |
This table is purely illustrative and does not represent actual experimental or computational data.
Synthesis and Characterization of Analogues and Derivatives of N Benzyl 2,2,5,5 Tetramethyloxolan 3 Amine
Systematic Variation of N-Benzyl Substituents on the Amine
The synthesis of analogues of N-benzyl-2,2,5,5-tetramethyloxolan-3-amine would likely commence with the parent amine, 2,2,5,5-tetramethyloxolan-3-amine (B3289421). A common and effective method for introducing a variety of benzyl (B1604629) groups onto a primary or secondary amine is reductive amination. This two-step, one-pot reaction typically involves the condensation of the amine with a substituted benzaldehyde (B42025) to form a Schiff base (imine intermediate), which is then reduced in situ to the corresponding N-benzyl amine.
The systematic variation of substituents on the benzyl ring is a cornerstone of structure-activity relationship (SAR) studies. By introducing a range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring, chemists can probe the electronic requirements of the molecule for a particular biological activity. Furthermore, varying the steric bulk of these substituents can provide insights into the size and shape of a potential binding pocket.
A hypothetical library of analogues could be synthesized using the following general procedure: To a solution of 2,2,5,5-tetramethyloxolan-3-amine in a suitable solvent such as methanol (B129727) or dichloromethane, an equimolar amount of a substituted benzaldehyde is added, often with a catalytic amount of acid to facilitate imine formation. After a period of stirring, a reducing agent, for instance, sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), is introduced to the reaction mixture to reduce the imine to the desired N-substituted benzylamine (B48309). The resulting products would then be purified using standard techniques like column chromatography or crystallization.
Table 1: Hypothetical Analogues of this compound with Varied N-Benzyl Substituents
| Compound ID | Substituent on Benzyl Ring | Position of Substituent |
| Ia | -H | - |
| Ib | 4-Methyl | para |
| Ic | 4-Methoxy | para |
| Id | 4-Chloro | para |
| Ie | 4-Trifluoromethyl | para |
| If | 2-Fluoro | ortho |
| Ig | 3-Nitro | meta |
Modification of the Tetramethyloxolane Core
Ring Size Variation (e.g., Tetrahydropyran (B127337) Analogues)
Altering the size of the heterocyclic ring system is a common strategy in medicinal chemistry to explore the impact of conformational changes on biological activity. Expanding the five-membered oxolane ring to a six-membered tetrahydropyran ring would introduce different bond angles and conformational preferences (e.g., chair vs. envelope conformations), which could significantly affect how the molecule interacts with a biological target.
The synthesis of N-benzyl-2,2,6,6-tetramethyltetrahydropyran-4-amine, a tetrahydropyran analogue, would require a different synthetic starting material. The general principles of N-benzylation via reductive amination would remain applicable once the corresponding tetramethyltetrahydropyran amine is obtained.
Alterations in Substitution Patterns on the Oxolane Ring
Modifying the substitution pattern on the oxolane ring offers another avenue for structural diversification. The gem-dimethyl groups at the 2- and 5-positions of the 2,2,5,5-tetramethyloxolane core contribute significantly to the molecule's steric bulk and lipophilicity. Synthesizing analogues with fewer or different alkyl substituents, or even introducing polar functional groups, could dramatically alter the compound's physicochemical properties and, consequently, its biological profile. For instance, replacing the methyl groups with ethyl groups would increase steric hindrance, while removing one or both gem-dimethyl pairs would increase the flexibility of the oxolane ring.
Structure-Reactivity Relationship Studies of Analogues
Influence of Steric and Electronic Effects on Chemical Reactivity
The chemical reactivity of the amine nitrogen in these analogues would be influenced by both steric and electronic factors. Electron-withdrawing substituents on the benzyl ring would decrease the basicity of the amine, making it less nucleophilic. Conversely, electron-donating groups would increase its basicity. Steric hindrance from bulky substituents on the benzyl ring or on the oxolane core could impede the approach of reactants to the nitrogen atom, thereby slowing down reaction rates. These effects could be quantitatively studied by measuring the pKa values of the synthesized analogues and their reaction rates in standardized chemical transformations.
Stereochemical Influence on Reaction Outcomes
The 2,2,5,5-tetramethyloxolan-3-amine core contains a stereocenter at the C3 position. If the synthesis starts from a racemic mixture of the amine, the resulting N-benzyl derivatives will also be racemic. The stereochemistry of this center could have a profound impact on the biological activity of the molecule, as enantiomers often exhibit different pharmacological profiles.
Furthermore, the presence of this stereocenter could influence the outcome of subsequent reactions. For example, in reactions where a new stereocenter is formed, the existing stereocenter could direct the stereochemical outcome, leading to diastereomeric products in unequal ratios (diastereoselective synthesis). Chiral separation of the enantiomers of the parent amine or the final N-benzyl derivatives would be necessary to evaluate the biological activity of each stereoisomer independently and to study the stereochemical influence on reaction outcomes.
Synthesis of Chiral Analogues and Diastereomers
One plausible route involves the stereoselective reduction of the corresponding ketone precursor, 2,2,5,5-tetramethyloxolan-3-one. Asymmetric reduction of this ketone to a chiral amino alcohol, followed by conversion of the hydroxyl group to an amino group and subsequent N-benzylation, could yield the desired enantiopure product. Alternatively, a direct stereoselective reductive amination of the ketone with benzylamine in the presence of a chiral catalyst could be envisioned.
Another common strategy is the chiral resolution of a racemic mixture of 2,2,5,5-tetramethyloxolan-3-amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid derivatives. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the enantiomerically pure amine, which can then be N-benzylated.
The synthesis of diastereomers would require the introduction of an additional stereocenter. For instance, if a chiral benzyl group (e.g., α-methylbenzylamine) is used for the N-alkylation of a racemic or enantiomerically enriched 2,2,5,5-tetramethyloxolan-3-amine, a mixture of diastereomers would be formed. These diastereomers would have different physical properties, allowing for their separation by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Due to the absence of specific literature detailing the synthesis of chiral analogues and diastereomers of this compound, the following data tables are constructed based on analogous transformations reported for structurally related compounds to provide a hypothetical representation of potential research findings.
Table 1: Hypothetical Diastereoselective Synthesis of N-(α-methylbenzyl)-2,2,5,5-tetramethyloxolan-3-amine
| Entry | Chiral Amine | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (R)-α-methylbenzylamine | 55:45 | 78 |
| 2 | (S)-α-methylbenzylamine | 52:48 | 81 |
This table illustrates a hypothetical outcome for the synthesis of diastereomers by reacting racemic 2,2,5,5-tetramethyloxolan-3-amine with a chiral benzylamine derivative. The diastereomeric ratio is expected to be close to 1:1 in the absence of any significant kinetic resolution.
Table 2: Hypothetical Chiral Resolution of 2,2,5,5-tetramethyloxolan-3-amine
| Entry | Resolving Agent | Enantiomeric Excess (e.e.) of (+)-amine | Yield of Resolved Amine (%) |
| 1 | (R)-(-)-Mandelic Acid | >98% | 42 |
| 2 | (S)-(+)-Mandelic Acid | >98% | 40 |
| 3 | L-(+)-Tartaric Acid | 95% | 35 |
| 4 | D-(-)-Tartaric Acid | 96% | 38 |
This table presents hypothetical data for the classical resolution of the racemic amine precursor. The yield is typically below 50% for each enantiomer in a classical resolution.
It is important to emphasize that the data presented in these tables are illustrative and based on general outcomes for similar chemical transformations. Without dedicated research on this compound, these values remain speculative.
Advanced Methodologies and Future Research Directions in N Benzyl 2,2,5,5 Tetramethyloxolan 3 Amine Research
Integration of Flow Chemistry for Scalable and Efficient Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of chemical compounds, offering significant advantages over traditional batch processing. nih.gov This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours |
| Scalability | Difficult, requires larger vessels | Straightforward, run for longer time |
| Safety | Risk of thermal runaway in large volumes | Superior heat and mass transfer, smaller reaction volumes enhance safety |
| Process Control | Limited control over mixing and temperature gradients | Precise control over stoichiometry, temperature, and pressure |
| Reproducibility | Can vary between batches | High consistency and reproducibility |
Application of Green Chemistry Principles in Synthetic Strategies
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of amines, a crucial class of compounds in pharmaceuticals and industry, is a key area for the application of these principles. rsc.orgbenthamdirect.com
For the synthesis of N-benzyl-2,2,5,5-tetramethyloxolan-3-amine, several green chemistry principles can be applied. Traditional methods for amine synthesis, such as reductive amination, often suffer from poor atom economy and the use of stoichiometric, hazardous reagents. rsc.orggctlc.org Modern catalytic methods, however, offer greener alternatives. For instance, the N-alkylation of amines with alcohols via "hydrogen borrowing" or "hydrogen auto-transfer" methodologies is an environmentally benign route that produces only water as a byproduct. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials and reduces waste. researchgate.net
Furthermore, the choice of solvents, catalysts, and energy sources can be optimized according to green chemistry principles. acs.org This includes using renewable starting materials, employing biocatalytic processes, and designing reactions that are energy-efficient. rsc.orggctlc.org Evaluating synthetic pathways using green metrics toolkits can provide a quantitative assessment of their environmental impact, guiding researchers toward more sustainable practices. rsc.orgrsc.org
High-Throughput Experimentation and Automation in Chemical Discovery
High-Throughput Experimentation (HTE) has revolutionized drug discovery and materials science by allowing for the rapid screening of thousands of reaction permutations in a matter of hours. nih.gov This technology can be a powerful tool for optimizing the synthesis of this compound and for discovering novel derivatives.
By employing automated liquid handlers and miniaturized reactor arrays, a vast landscape of reaction conditions—including different catalysts, solvents, temperatures, and reagent ratios—can be explored simultaneously. enamine.netyoutube.com This accelerates the identification of optimal synthetic conditions, a process that would be prohibitively time-consuming using traditional methods. nih.gov
Furthermore, HTE can be coupled with rapid analytical techniques to screen the products for desired properties. For instance, fluorescence-based assays have been developed for the high-throughput screening of the enantiomeric excess of chiral amines. nih.govbath.ac.uk Such methods could be adapted to analyze derivatives of this compound, facilitating the discovery of compounds with specific stereochemistry or biological activity. The combination of HTE with computational modeling can further streamline the discovery process by predicting reaction outcomes and guiding experimental design. youtube.com
| Stage | Description | Key Technologies |
|---|---|---|
| 1. Library Design | Selection of a diverse range of catalysts, ligands, solvents, and substrates. | Chemoinformatics, Molecular Modeling |
| 2. Reaction Execution | Automated dispensing of reagents into multi-well plates (96, 384, or 1536 wells). | Robotic liquid handlers, Acoustic dispensers |
| 3. Reaction Screening | Incubation under various controlled temperature and pressure conditions. | Plate-based reactor systems |
| 4. Analysis | Rapid determination of yield and purity for each reaction. | LC-MS, GC-MS, Fluorescence/Luminescence plate readers |
| 5. Data Processing | Automated analysis of large datasets to identify optimal conditions or "hits". | Specialized data analysis software |
Emerging Catalytic Systems for Oxolane Ring Formation and N-Benzyl Amine Synthesis
The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis. For a molecule like this compound, catalysis plays a critical role in both the formation of the heterocyclic core and the installation of the N-benzyl group.
Oxolane Ring Formation: The tetrahydrofuran (B95107) (oxolane) ring is a common motif in natural products and pharmaceuticals. nih.govnih.gov Emerging catalytic methods for its synthesis often involve transition metal-catalyzed cyclization reactions. nih.gov For example, palladium-catalyzed intramolecular hydroalkoxylation of γ-hydroxy alkenes provides a stereoselective route to substituted tetrahydrofurans. organic-chemistry.org Other metals, such as gold and rhodium, have also been employed to catalyze the cycloisomerization of enynes or the intramolecular hydroamination of allenes to form heterocyclic rings. nih.govorganic-chemistry.org These methods offer high efficiency and control over stereochemistry, which would be crucial for synthesizing chiral variants of the target molecule.
N-Benzyl Amine Synthesis: The synthesis of N-benzyl amines is a fundamental transformation. Modern catalysis has moved towards more sustainable methods that utilize earth-abundant metals and follow atom-economical pathways. The "borrowing hydrogen" strategy, often catalyzed by complexes of nickel, cobalt, manganese, or iron, allows for the direct N-alkylation of amines with benzyl (B1604629) alcohol. nih.govorganic-chemistry.org This process involves the temporary "borrowing" of hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes condensation with the amine and subsequent reduction to yield the N-alkylated product. rsc.orgnih.gov These catalytic systems avoid the use of harsh alkylating agents and produce water as the sole byproduct, aligning with the principles of green chemistry. researchgate.net
Multicomponent Reactions Incorporating this compound Scaffolds
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgnih.gov This approach is highly valued for its convergence, efficiency, and ability to rapidly generate molecular diversity and complexity. nih.govfrontiersin.org
While no specific MCRs for the direct synthesis of this compound have been reported, the principles of MCRs can be applied to generate libraries of related structures. For example, a hypothetical MCR could be designed where a precursor to the 2,2,5,5-tetramethyloxolan-3-amine (B3289421) scaffold acts as one component. This amine could then participate in well-established MCRs like the Ugi or Passerini reactions. organic-chemistry.org
Ugi Four-Component Reaction (U-4CR): The 2,2,5,5-tetramethyloxolan-3-amine could be combined with an aldehyde (such as benzaldehyde), an isocyanide, and a carboxylic acid to rapidly generate a diverse library of α-acylamino amides containing the tetramethyloxolane moiety.
Mannich Reaction: The amine could react with formaldehyde (B43269) and a suitable carbonyl compound to form β-amino carbonyl compounds, providing a different structural scaffold. organic-chemistry.org
The use of MCRs offers a strategic advantage in medicinal chemistry and materials science by enabling the efficient exploration of chemical space around the core this compound structure. rsc.orgacs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-2,2,5,5-tetramethyloxolan-3-amine?
- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the oxolan (tetrahydrofuran) ring and (2) introduction of the benzylamine group. Intramolecular cyclization of epoxide or halohydrin precursors under basic conditions (e.g., KOH/EtOH) is a standard approach for constructing the strained oxolan ring. Subsequent nucleophilic substitution or reductive amination can introduce the benzyl group . For example, iridium-catalyzed hydroamination (as in related N-benzylamine systems) may optimize stereochemical control during cyclization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR resolve substituent positions and stereochemistry. For instance, coupling constants in H NMR can distinguish axial/equatorial methyl groups on the oxolan ring .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for SAR studies .
Q. How does the compound react under standard oxidation or reduction conditions?
- Methodological Answer :
- Oxidation : The oxolan ring’s ether oxygen may undergo cleavage with strong oxidants (e.g., KMnO), yielding ketones or carboxylic acids. The benzylamine group can oxidize to nitro derivatives under harsh conditions .
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the amine to a secondary alcohol, while LiAlH may deprotect or modify functional groups .
Advanced Research Questions
Q. How can reaction pathways be optimized for higher yields and stereoselectivity?
- Methodological Answer :
- Catalyst Screening : Iridium complexes (e.g., [Ir(COD)Cl]) enhance intramolecular hydroamination efficiency at low loadings (e.g., 2 mol%) .
- Solvent/Additives : Polar aprotic solvents (DMF, THF) improve solubility, while LiB(CF) additives stabilize transition states .
- Flow Chemistry : Continuous flow reactors reduce side reactions and improve scalability for oxolan ring formation .
Q. What computational strategies predict biological activity or reaction mechanisms?
- Methodological Answer :
- Molecular Docking : AutoDock or Schrödinger Suite models interactions with enzymes (e.g., lipoxygenase, beta-lactamase). For example, docking studies on similar N-benzyl derivatives identified low-energy binding conformations with AmpC beta-lactamase .
- DFT Calculations : B3LYP/6-31G(d) level optimizations assess transition states during cyclization, guiding catalyst design .
Q. How do structural modifications (e.g., substituent position) affect bioactivity?
- Methodological Answer :
- Antimicrobial SAR : Fluorine substitution on the benzyl group (e.g., para vs. ortho) enhances antifungal activity. For example, 2,4-difluoro analogs showed 15.62 μg/mL MIC against Aspergillus flavus .
- Antioxidant SAR : Electron-withdrawing groups (e.g., trifluoromethyl) improve radical scavenging in DPPH assays, while bulky substituents reduce solubility .
Q. How should researchers address contradictory data in bioactivity assays?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., ascorbic acid for antioxidant tests) and replicate experiments across labs .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may confound results (e.g., oxidized byproducts in cytotoxicity assays) .
Q. What purification strategies resolve complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) separates diastereomers. For polar byproducts, reverse-phase C18 columns with MeOH/HO are effective .
- Recrystallization : Use ethanol/water mixtures to isolate crystalline products, optimizing purity for XRD analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
